molecular formula C11H15ClFNO B6274091 rac-[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methanamine hydrochloride CAS No. 2307756-07-4

rac-[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methanamine hydrochloride

Cat. No.: B6274091
CAS No.: 2307756-07-4
M. Wt: 231.7
InChI Key:
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Description

rac-[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methanamine hydrochloride is a chemical compound with the molecular formula C11H14FNO·HCl It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable precursor, such as a 4-fluorophenyl-substituted diol, under acidic or basic conditions.

    Introduction of the amine group: The oxolane intermediate is then reacted with a suitable amine source, such as methanamine, under conditions that promote nucleophilic substitution.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but common reagents include halogens (for halogenation) and nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

rac-[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes, thereby altering metabolic processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methanol
  • [(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methanamine
  • [(2R,3S)-2-(4-fluorophenyl)tetrahydrofuran-3-yl]methanamine

Uniqueness

rac-[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methanamine hydrochloride is unique due to its specific chemical structure, which includes a fluorophenyl group and an oxolane ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

2307756-07-4

Molecular Formula

C11H15ClFNO

Molecular Weight

231.7

Purity

95

Origin of Product

United States

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